Adenosine, 3'-cyano-3'-deoxy-
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Overview
Description
Adenosine, 3’-cyano-3’-deoxy- is a nucleoside analog, which means it is a modified version of a nucleoside, a fundamental building block of nucleic acids like DNA and RNA. This compound is characterized by the presence of a cyano group (-CN) at the 3’ position of the ribose sugar, replacing the hydroxyl group (-OH) typically found in natural adenosine. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 3’-cyano-3’-deoxy- typically involves the activation of the 3’-hydroxyl group of adenosine, followed by nucleophilic substitution with a cyanide source. One common method includes the use of a protecting group strategy to selectively activate the 3’-position, followed by treatment with a cyanide reagent such as trimethylsilyl cyanide (TMSCN) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Adenosine, 3’-cyano-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Azides or other substituted products depending on the nucleophile used.
Scientific Research Applications
Adenosine, 3’-cyano-3’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating cellular signaling pathways.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in biochemical research
Mechanism of Action
The mechanism of action of Adenosine, 3’-cyano-3’-deoxy- involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also inhibit enzymes involved in nucleic acid synthesis, further contributing to its biological effects .
Comparison with Similar Compounds
Cordycepin (3’-deoxyadenosine): Similar structure but lacks the cyano group at the 3’ position.
2’-Deoxyadenosine: Another nucleoside analog with a deoxy modification at the 2’ position.
Uniqueness: Adenosine, 3’-cyano-3’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
121123-91-9 |
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Molecular Formula |
C11H12N6O3 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H12N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,2H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1 |
InChI Key |
PGZCHDSYRDIAPC-HUKYDQBMSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)C#N)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)C#N)O)N |
Origin of Product |
United States |
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